

4-Bromo-6-methylpyridin-2-amine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-6-methylpyridin-2-amine

Cat. No.: B1289317

[Get Quote](#)

Technical Guide: 4-Bromo-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-6-methylpyridin-2-amine**, a valuable heterocyclic building block in medicinal chemistry and materials science. This document compiles available data, outlines a plausible synthetic protocol, and presents key information in a structured format to support research and development activities.

Core Compound Information

4-Bromo-6-methylpyridin-2-amine is a substituted aminopyridine. The presence of the bromine atom, an amino group, and a methyl group on the pyridine ring offers multiple sites for functionalization, making it a versatile intermediate for the synthesis of more complex molecules.^[1]

Identifier	Value	Reference
IUPAC Name	4-bromo-6-methylpyridin-2-amine	[2]
CAS Number	524718-27-2	[2]
Molecular Formula	C ₆ H ₇ BrN ₂	[2]
Molecular Weight	187.04 g/mol	[2]
Canonical SMILES	CC1=CC(=CC(=N1)N)Br	[2]
InChI Key	BYYGANJGMXVLND-UHFFFAOYSA-N	[2]

Physical Properties

Experimental data on the physical properties of **4-Bromo-6-methylpyridin-2-amine** is limited in publicly available literature. The data presented below is a combination of computed values from reputable chemical databases and information inferred from closely related analogues.

Property	Value	Notes	Reference
Appearance	Expected to be an off-white to pale yellow solid	Based on isomers like 2-Bromo-6-methylpyridin-4-amine.	[1]
Melting Point	Not experimentally determined.	Isomers like 6-Amino-3-bromo-2-methylpyridine have a melting point of 76.5-85.5 °C.	[3]
Boiling Point	Not determined.	-	
Solubility	Soluble in DMSO	Inferred from related compound 4-Bromo-6-methylpyridine-2-carbonitrile.	[4]
XLogP3	1.6	Computed value, indicating moderate lipophilicity.	[2]

Chemical and Spectroscopic Properties

The chemical properties are dictated by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromine atom on the pyridine ring.

Property	Value	Notes	Reference
pKa	Not experimentally determined.	Pyridine has a pKa of 5.23. Substituents will alter this value.	[5]
Hydrogen Bond Donor Count	1	Computed value.	[2]
Hydrogen Bond Acceptor Count	2	Computed value.	[2]
Polar Surface Area	38.9 Å ²	Computed value.	[2]
Rotatable Bond Count	0	Computed value.	[2]

Spectroscopic Data

While experimental spectra for **4-Bromo-6-methylpyridin-2-amine** are not readily available, the expected spectral characteristics can be predicted based on its structure.

Spectroscopy	Expected Characteristics
¹ H NMR	Signals expected for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons.
¹³ C NMR	Six distinct signals corresponding to the six carbon atoms in the molecule.
FTIR	Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry	The molecular ion peak would show a characteristic isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br in approximately a 1:1 ratio).

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-Bromo-6-methylpyridin-2-amine** is not widely published. However, a plausible and efficient method is the electrophilic bromination of the parent amine, 2-amino-6-methylpyridine. This approach is analogous to the bromination of similar aminopyridine derivatives.[\[6\]](#)

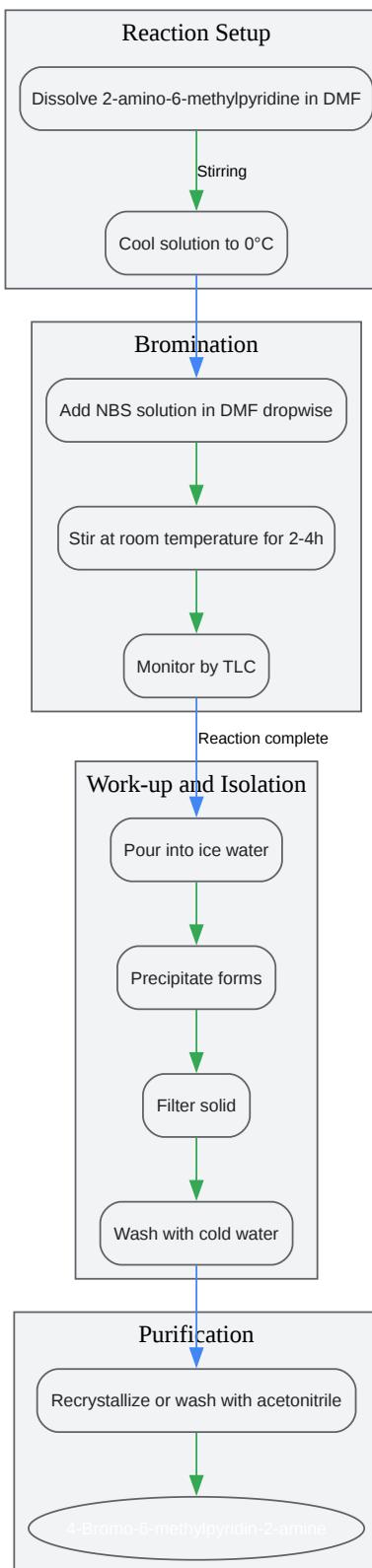
Proposed Synthesis: Electrophilic Bromination of 2-Amino-6-methylpyridine

This protocol is adapted from established procedures for the selective bromination of substituted aminopyridines.[\[6\]](#)

Reaction Scheme:

Materials and Reagents:

- 2-Amino-6-methylpyridine
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF)
- Deionized Water
- Acetonitrile
- Ice


Equipment:

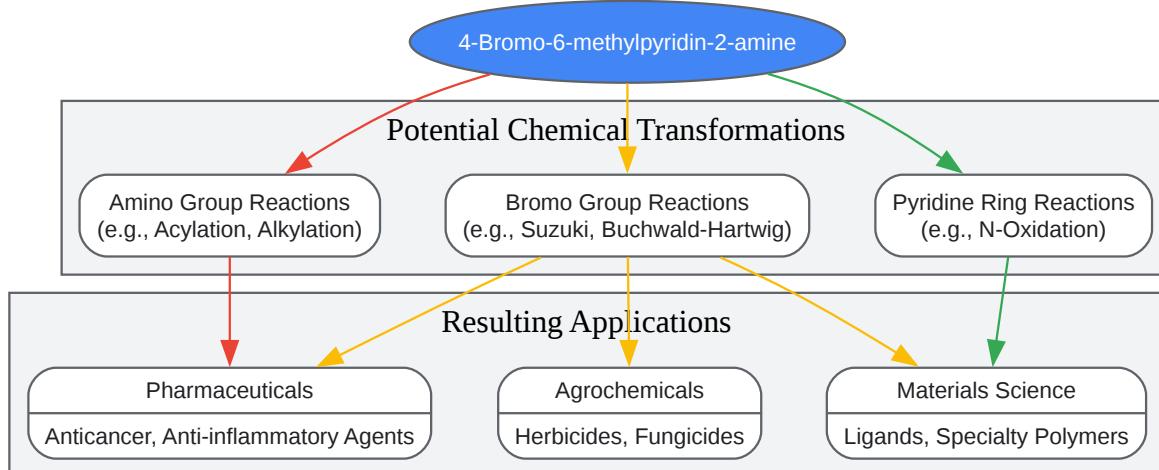
- Three-neck round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

- Büchner funnel and filtration apparatus

Procedure:

- Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in DMF.
- Cooling: Cool the flask to 0 °C using an ice bath.
- Bromination: Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF. Add the NBS solution dropwise to the cooled 2-amino-6-methylpyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice water. A solid precipitate is expected to form.
- Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by washing with acetonitrile to yield **4-Bromo-6-methylpyridin-2-amine**.^[6]

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **4-Bromo-6-methylpyridin-2-amine**.

Reactivity and Biological Significance

The presence of three distinct functional groups on the pyridine ring allows for a variety of chemical transformations:

- Amino Group: Can undergo N-alkylation, N-acylation, and diazotization reactions.
- Bromo Group: Serves as a versatile handle for cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[7]
- Pyridine Ring: The nitrogen atom can be protonated or alkylated.

Derivatives of substituted bromopyridines are important intermediates in the development of pharmaceuticals and agrochemicals.[1] For instance, related 2-substituted-4-methylpyridine derivatives have been investigated for their potential anticancer and antimicrobial activities.[8] While no specific biological activity has been reported for **4-Bromo-6-methylpyridin-2-amine** itself, its structural motifs suggest its potential as a scaffold in drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Reactivity and application pathways of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-6-methylpyridin-2-amine | C6H7BrN2 | CID 22605926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A12948.06 [thermofisher.com]
- 4. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Bromo-6-methylpyridin-2-amine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289317#4-bromo-6-methylpyridin-2-amine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com